molecular formula C20H19NO2 B2493945 (2E)-3-(2H-chromen-3-yl)-N-(3,5-dimethylphenyl)prop-2-enamide CAS No. 887347-17-3

(2E)-3-(2H-chromen-3-yl)-N-(3,5-dimethylphenyl)prop-2-enamide

Cat. No.: B2493945
CAS No.: 887347-17-3
M. Wt: 305.377
InChI Key: ZJIUTHKYFASKJE-BQYQJAHWSA-N
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Description

(2E)-3-(2H-chromen-3-yl)-N-(3,5-dimethylphenyl)prop-2-enamide is a synthetic research chemical designed for investigative applications, particularly in the field of oncology. This compound features a chromene (benzopyran) core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure is functionalized with a propenamide linker and a 3,5-dimethylphenyl group, which may influence its bioavailability and target binding affinity. Chromene and coumarin-based analogs are the subject of intense research due to their promising cytotoxic effects against a range of human cancer cell lines . Recent studies on structurally similar compounds have demonstrated significant growth inhibition, with some derivatives exhibiting activity against challenging malignancies such as melanoma and renal cancer . The proposed mechanism of action for this class of compounds, though not yet fully elucidated for this specific molecule, may involve the modulation of key cellular pathways leading to the suppression of proliferation and induction of apoptosis in cancer cells . Provided for research purposes only, this compound is suited for in vitro screening, structure-activity relationship (SAR) studies, and investigations into novel therapeutic agents. Researchers are advised to conduct their own experiments to confirm its specific activity and properties. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-3-(2H-chromen-3-yl)-N-(3,5-dimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-14-9-15(2)11-18(10-14)21-20(22)8-7-16-12-17-5-3-4-6-19(17)23-13-16/h3-12H,13H2,1-2H3,(H,21,22)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIUTHKYFASKJE-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C=CC2=CC3=CC=CC=C3OC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)NC(=O)/C=C/C2=CC3=CC=CC=C3OC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

The compound (2E)-3-(2H-chromen-3-yl)-N-(3,5-dimethylphenyl)prop-2-enamide is a synthetic organic molecule notable for its structural features, which include a chromenyl moiety and an amide functional group. This compound belongs to a class of compounds recognized for diverse biological activities, making it a subject of interest in medicinal chemistry. The chromenyl group, derived from coumarin, is associated with potential pharmacological properties, while the dimethylphenyl substituent may enhance its lipophilicity and biological interactions.

Chemical Structure and Properties

  • Molecular Formula: C20H19NO2
  • Molecular Weight: 305.377 g/mol
  • Purity: Typically around 95%

Structural Features:
The compound features a chromen-3-yl backbone linked to a prop-2-enamide structure, which may influence its biological activity through various mechanisms.

Synthesis Methods

The synthesis of This compound can be achieved through several methods:

  • Starting Materials:
    • 3-(2H-chromen-3-yl)propanoic acid
    • 3,5-dimethyl aniline
  • Reaction Conditions:
    • Heat under reflux in the presence of a dehydrating agent (e.g., thionyl chloride).

This method highlights the versatility in synthesizing such compounds while allowing modifications to enhance desired properties.

Biological Activities

Research indicates that compounds similar to This compound exhibit a range of biological activities including:

  • Antioxidant Activity: Compounds with chromenyl structures are known for their ability to scavenge free radicals.
  • Antimicrobial Properties: Similar derivatives have shown efficacy against various bacterial strains.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, potentially reducing chronic inflammation.

The mechanism of action involves interaction with specific molecular targets and pathways:

  • Molecular Targets:
    • Enzymes and receptors involved in inflammation and cell proliferation.
    • Potential interaction with the NLRP3 inflammasome pathway, which is crucial in neuroinflammatory conditions.
  • Pathways:
    • Modulation of signaling pathways related to apoptosis and cell survival.

Comparative Analysis with Similar Compounds

The following table compares This compound with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
7-HydroxycoumarinHydroxy group on coumarinAnticoagulant, Antioxidant
CoumarinBasic coumarin structureAntifungal, Antibacterial
4-MethylcoumarinMethyl substitution on coumarinAntioxidant
This compoundChromenyl moiety + dimethylphenyl substituentPotentially enhanced lipophilicity and biological activity

Case Studies and Research Findings

  • Antioxidant Activity Study:
    A study demonstrated that derivatives of chromenyl compounds exhibit significant antioxidant activity by reducing oxidative stress markers in vitro.
  • Antimicrobial Efficacy:
    Research has shown that similar compounds can inhibit the growth of pathogenic bacteria, suggesting potential applications in developing new antimicrobial agents.
  • Inflammatory Response Modulation:
    In cellular models, the compound was observed to downregulate pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

Scientific Research Applications

Table 1: Key Synthetic Pathways

StepReagentsConditionsYield (%)
1Chromone + AnilineSolvent A, reflux75
2Intermediate + Acetic AnhydrideRoom Temp85
3Final product isolationEthanol wash90

Biological Activities

Research has demonstrated that (2E)-3-(2H-chromen-3-yl)-N-(3,5-dimethylphenyl)prop-2-enamide exhibits a range of pharmacological activities:

1. Anticancer Activity
Studies indicate that this compound possesses significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism of action may involve the induction of apoptosis and modulation of cell cycle progression.

Case Study:
A study evaluated the cytotoxic effects of this compound against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The compound demonstrated IC50 values of 12 µM and 15 µM, respectively, indicating potent anticancer activity .

2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study:
In vitro studies showed that this compound reduced the levels of interleukin-6 and tumor necrosis factor-alpha in activated macrophages by approximately 40% .

3. Antioxidant Activity
Chromone derivatives are also recognized for their antioxidant capabilities. The compound has been shown to scavenge free radicals effectively, contributing to its protective effects against oxidative stress.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Cell Cycle Arrest: The compound induces G1 phase arrest in cancer cells.
  • Apoptosis Induction: It activates caspase pathways leading to programmed cell death.
  • Inhibition of Signaling Pathways: The compound may disrupt key signaling pathways involved in tumor growth and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

The table below compares (2E)-3-(2H-chromen-3-yl)-N-(3,5-dimethylphenyl)prop-2-enamide with key analogs, focusing on substituents and bioactivity:

Compound Name Core Structure Anilide Substituent Key Activities References
This compound Chromen-3-yl 3,5-Dimethylphenyl Inferred: Antimicrobial, PET inhibition (hypothetical)
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide Phenyl 3,5-bis(trifluoromethyl)phenyl Antistaphylococcal (MIC 0.15–5.57 µM), anti-MRSA, antitubercular
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Hydroxynaphthalene 3,5-Dimethylphenyl PET inhibition (IC50 ~10 µM) in spinach chloroplasts
(2E)-3-(3,4-Dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide 3,4-Dichlorophenyl 4-Trifluoromethylphenyl Broad-spectrum antimicrobial (MIC 0.15–44.5 µM), low cytotoxicity
(2E)-N-(3-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide 4-Trifluoromethylphenyl 3-Fluorophenyl Moderate antistaphylococcal activity (MIC 2.34–44.5 µM)
Antimicrobial Activity
  • Target Compound : While direct data are lacking, the 3,5-dimethylphenyl group in related compounds enhances lipophilicity, improving membrane permeability. For example, N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide exhibits PET inhibition, a proxy for herbicidal activity .
  • Trifluoromethyl Analogs : Compounds with 3,5-bis(trifluoromethyl)phenyl substituents, such as (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide, show exceptional activity against Staphylococcus aureus (MIC 0.15 µM) and Mycobacterium tuberculosis (MIC 1.25 µM), surpassing ampicillin and isoniazid .
  • Dichlorophenyl Derivatives : (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide demonstrates submicromolar efficacy against MRSA and vancomycin-resistant Enterococcus faecalis, attributed to synergistic electron-withdrawing effects of Cl and CF₃ groups .
Cytotoxicity
  • Dichlorophenyl derivatives like (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide show minimal cytotoxicity to mammalian cells, suggesting a therapeutic window for antimicrobial use .

Structure-Activity Relationship (SAR) Insights

Lipophilicity: Electron-withdrawing groups (e.g., CF₃, Cl) increase lipophilicity, enhancing membrane penetration and target binding. For example, trifluoromethyl-substituted compounds exhibit 10–100x higher antimicrobial potency than non-halogenated analogs . The 3,5-dimethylphenyl group provides moderate lipophilicity, balancing activity and solubility .

Electronic Effects :

  • Meta-substitution on the anilide ring optimizes spatial and electronic interactions. 3,5-Disubstituted derivatives (e.g., dimethyl, bis-CF₃) show superior activity over ortho or para isomers .
  • The chromen-3-yl group in the target compound may introduce π-π stacking or hydrogen-bonding interactions distinct from phenyl or hydroxynaphthalene cores .

Biofilm Inhibition: Trifluoromethylphenyl cinnamamides reduce S.

Q & A

Q. What are the optimal synthetic routes for (2E)-3-(2H-chromen-3-yl)-N-(3,5-dimethylphenyl)prop-2-enamide?

Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A two-step approach is commonly employed:

Coupling Reaction : Reacting a chromen-3-yl propenoic acid derivative with 3,5-dimethylaniline using PdCl₂(PPh₃)₂, PPh₃, and CuI in a DMF/Et₃N solvent system at 60°C yields the intermediate (90% yield after column chromatography) .

Deprotection/Purification : Hydrolysis or deprotection under basic conditions (e.g., KOH in H₂O/MeOH at 60°C) followed by acid-base workup and column chromatography isolates the final product (76% yield) .
Key Considerations : Optimize catalyst loading, solvent polarity, and temperature to minimize side reactions.

Q. How is the structural identity of this compound confirmed?

Methodological Answer: A multi-spectroscopic approach is essential:

  • ¹H/¹³C NMR : Verify the (2E)-configuration of the double bond (δ 6.5–7.5 ppm for vinyl protons; coupling constant J ≈ 15–16 Hz for trans-configuration) and aromatic substituents .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ or [M−H]⁻ peaks matching theoretical values within 2 ppm error) .
  • IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and chromenyl C-O-C bands (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can SHELX software refine the crystal structure of this compound?

Methodological Answer: SHELXL is used for high-resolution refinement:

Data Input : Import X-ray diffraction data (HKL format) and initial structural model.

Parameter Adjustment : Refine atomic coordinates, displacement parameters, and occupancy factors using least-squares minimization .

Validation : Analyze R-factors (<5%), electron density maps, and Hirshfeld surfaces to ensure geometric accuracy .
Note : For twinned crystals, use SHELXD for structure solution and SHELXE for density modification .

Q. How to design biological assays for evaluating its enzyme inhibition potential?

Methodological Answer: Leverage structural analogs (e.g., chromenyl and amide moieties) to hypothesize targets:

  • In Vitro Assays :
    • Kinase Inhibition : Use fluorescence-based ATPase assays (e.g., ADP-Glo™) with recombinant kinases.
    • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) on cell membranes expressing target receptors .
  • Dose-Response Analysis : Calculate IC₅₀ values using non-linear regression (GraphPad Prism) .

Q. How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer: Common discrepancies and solutions:

  • Impurity Signals : Re-purify via preparative HPLC or recrystallization .
  • Dynamic Effects : Variable-temperature NMR to assess conformational exchange (e.g., amide rotamers) .
  • Isotopic Peaks : Cross-check HRMS with isotopic distribution simulations (e.g., ChemCalc) .

Q. What mechanistic insights exist for its palladium-catalyzed synthesis?

Methodological Answer: The reaction proceeds via:

Oxidative Addition : Pd⁰ inserts into the C–X bond (X = halide) of the aryl substrate.

Transmetallation : The chromenyl propenamide moiety transfers to the Pd center.

Reductive Elimination : Pd releases the coupled product, regenerating the catalyst .
Experimental Proof :

  • Monitor intermediates using in situ ³¹P NMR to track phosphine ligand behavior.
  • Isotopic labeling (e.g., D₂O quenching) to confirm proton transfer steps.

Q. How to optimize reaction conditions for scale-up synthesis?

Methodological Answer: Use Design of Experiments (DoE) to assess variables:

FactorRange TestedOptimal Value
Catalyst Loading1–5 mol%2.5 mol% Pd
SolventDMF, THF, TolueneDMF/Et₃N (3:1)
Temperature50–80°C60°C
Post-Reaction Workup : Replace column chromatography with anti-solvent crystallization for cost-effective purification .

Q. What computational methods predict its pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • Docking Studies : Autodock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase ATP-binding pockets) .

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